ATN-161 (trifluoroacetate salt)

描述

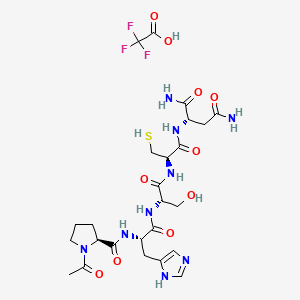

ATN-161 trifluoroacetate salt is a novel integrin alpha-5 beta-1 antagonist. It is derived from a five-amino-acid peptide sequence of fibronectin’s synergy region. This compound has shown significant potential in inhibiting angiogenesis and the growth of liver metastases in murine models .

准备方法

合成路线和反应条件

ATN-161 三氟乙酸盐的合成涉及固相肽合成法。该方法允许将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。 然后将肽从树脂上裂解并纯化 .

工业生产方法

在工业环境中,ATN-161 三氟乙酸盐的合成遵循类似的原理,但规模更大。该过程涉及使用自动肽合成器,它可以有效地处理氨基酸偶联和脱保护的重复循环。 最终产物通过高效液相色谱纯化 .

化学反应分析

反应类型

ATN-161 三氟乙酸盐在合成过程中主要经历肽键形成和断裂反应。 它在正常条件下通常不会发生氧化、还原或取代反应 .

常用试剂和条件

主要产品

合成中的主要产物是ATN-161 三氟乙酸盐本身。 最终产品的纯度至关重要,通常通过严格的纯化步骤实现 .

科学研究应用

Introduction to ATN-161 (Trifluoroacetate Salt)

ATN-161, also known as Ac-PHSCN-NH2, is a synthetic peptide that acts as an integrin α5β1 antagonist. This compound has garnered significant attention in scientific research due to its potential applications in cancer therapy, particularly in inhibiting angiogenesis and tumor metastasis. The trifluoroacetate salt form of ATN-161 enhances its solubility and bioavailability, making it a valuable tool in various experimental settings.

Cancer Therapy

Angiogenesis Inhibition

ATN-161 has been extensively studied for its ability to inhibit angiogenesis, the process through which new blood vessels form from existing ones, which is crucial for tumor growth and metastasis. In murine models, ATN-161 significantly reduced blood vessel density in tumors and inhibited the growth of primary tumors and metastases. For instance, a study demonstrated that systemic administration of ATN-161 resulted in an eight- to ten-fold reduction in blood vessel density in treated tumors compared to controls .

Combination with Chemotherapy

Preclinical studies have shown that ATN-161 can enhance the efficacy of conventional chemotherapy agents. For example, it has been reported to exhibit additive effects when used alongside various chemotherapeutic drugs, improving overall therapeutic outcomes .

Viral Infections

SARS-CoV-2 Interaction

Recent research highlighted ATN-161's potential as an antiviral agent against SARS-CoV-2. The peptide was shown to inhibit the interaction between the virus's spike protein and its host cell receptors, thereby reducing viral infection rates in vitro. In studies, pre-treatment with ATN-161 increased cellular viability and decreased cytopathic effects associated with viral damage . This suggests that ATN-161 could serve as a prophylactic treatment option during viral outbreaks.

Neurological Applications

Stroke Models

In models of ischemic stroke, ATN-161 has demonstrated neuroprotective effects by reducing infarct volume and edema. This indicates its potential utility in treating acute neurological conditions where angiogenesis plays a role in secondary injury mechanisms .

Table 1: Summary of Key Findings on ATN-161 Applications

Detailed Case Studies

-

Anti-Angiogenic Effects

A phase 1 clinical trial assessed the safety and efficacy of ATN-161 in patients with advanced cancers. Results indicated that approximately one-third of participants experienced prolonged stable disease, supporting its role as a promising antiangiogenic therapy . -

Viral Therapeutic Potential

In vitro studies demonstrated that ATN-161 could effectively disrupt SARS-CoV-2 infection pathways by blocking essential receptor interactions. This finding opens avenues for further research into its use as an antiviral therapeutic agent . -

Stroke Protection Mechanism

Research on ischemic stroke models revealed that treatment with ATN-161 led to significant reductions in brain tissue damage and improved functional recovery post-stroke, suggesting its potential for neuroprotective strategies .

作用机制

ATN-161 三氟乙酸盐通过结合整合素α-5β-1 和 α-vβ-3 发挥作用。这种结合抑制了内皮细胞的迁移和粘附,这对于肿瘤血管生成至关重要。 通过靶向这些整合素,ATN-161 三氟乙酸盐破坏了为肿瘤提供营养的新血管的形成,从而抑制了肿瘤生长和转移 .

相似化合物的比较

类似化合物

环状 (Ala-Arg-Gly-Asp-Mamb):

环状 (Gly-Arg-Gly-Asp-Ser-Pro): 一种含有 RGD 的抑制性肽和一种合成的 α-5β-1 整合素配体。

独特之处

ATN-161 三氟乙酸盐因其非 RGD 结合整合素的机制而独一无二。 与依赖 RGD 序列的其他整合素拮抗剂不同,ATN-161 三氟乙酸盐通过不同的肽序列靶向整合素 α-5β-1 和 α-vβ-3,使其成为整合素研究和癌症治疗中的宝贵工具 .

生物活性

ATN-161, also known as Ac-PHSCN-NH2 or PHSCN peptide, is a synthetic integrin α5β1 antagonist that has garnered attention for its potential therapeutic applications in oncology and other fields. This article provides an in-depth analysis of its biological activity, including mechanisms of action, experimental findings, and clinical implications.

ATN-161 functions primarily as an antagonist to the integrin α5β1 receptor, which plays a critical role in cell adhesion, migration, and angiogenesis. By inhibiting this receptor, ATN-161 disrupts the interaction between cells and the extracellular matrix, thereby impacting several biological processes:

- Inhibition of Angiogenesis : ATN-161 has been shown to significantly reduce angiogenesis in various models by inhibiting vascular endothelial growth factor (VEGF)-induced endothelial cell migration and capillary tube formation .

- Antitumor Activity : The compound demonstrates antitumor effects by reducing tumor growth and metastasis in preclinical models. This is attributed to its ability to inhibit new blood vessel formation rather than directly inducing apoptosis in tumor cells .

In Vitro Studies

- Cell Viability Assays : ATN-161 was tested for its ability to enhance cell viability in the presence of viral infections (e.g., SARS-CoV-2). Pre-treatment with ATN-161 increased ATP production in infected cells, indicating improved viability at concentrations as low as 1 μM .

- Endothelial Cell Migration : In studies involving human choroidal endothelial cells (hCECs), ATN-161 inhibited VEGF-induced migration and capillary tube formation starting at concentrations of 100 nM (p<0.001) while not affecting cell proliferation .

In Vivo Studies

- Murine Models : In mouse models of liver metastases, ATN-161 treatment led to a significant reduction in tumor cell proliferation when combined with 5-fluorouracil (5-FU), showing a synergistic effect (p<0.01) .

- Phase 1 Clinical Trials : A phase 1 trial involving advanced cancer patients demonstrated that ATN-161 was well tolerated across various dose levels with no dose-limiting toxicities. Patients exhibited prolonged stable disease, suggesting potential efficacy .

Case Study 1: Cancer Therapy

In a study on patients with advanced cancer, ATN-161 was administered intravenously at escalating doses. While no objective responses were observed, approximately one-third of patients showed prolonged stable disease for over 112 days. The study highlighted the need for further investigation into optimal dosing strategies based on pharmacokinetic profiles .

Case Study 2: Crohn's Disease

Preclinical models indicated that ATN-161 could regress established Crohn's disease symptoms, demonstrating its utility beyond oncology and suggesting a broader therapeutic potential .

Data Summary

| Study Type | Findings | Significance |

|---|---|---|

| In Vitro | Increased ATP production; inhibited endothelial cell migration | Supports antiviral and antiangiogenic properties |

| In Vivo (Murine Model) | Reduced tumor growth; enhanced efficacy when combined with chemotherapy | Indicates potential for cancer therapy |

| Clinical Trial | Well tolerated; prolonged stable disease observed | Suggests safety and potential efficacy |

属性

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVJOWHOEOLJGI-LQCLSJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36F3N9O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。